(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide
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Overview
Description
The compound (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes multiple aromatic rings, fluorine atoms, and a butanamide moiety, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide involves several key steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-c]pyridine core.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Attachment of the Pyridin-2-yl Group: This step involves the coupling of the pyridin-2-yl group to the core structure, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Butanamide Moiety: The butanamide moiety is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinone derivatives and other oxidized products.
Reduction: Alcohols, amines, and reduced aromatic compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its unique structure and biological activity make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer science, catalysis, and materials engineering.
Mechanism of Action
The mechanism of action of (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, ultimately affecting cellular functions and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-chlorophenyl)butanamide
- (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-bromophenyl)butanamide
Uniqueness
The uniqueness of (2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide lies in its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, the pyrrolo[3,2-c]pyridine core, and the anilino group contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C29H26F3N5O2 |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide |
InChI |
InChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m0/s1 |
InChI Key |
IKATWWUGCJFQJV-NRFANRHFSA-N |
Isomeric SMILES |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)[C@@H](CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5 |
Origin of Product |
United States |
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